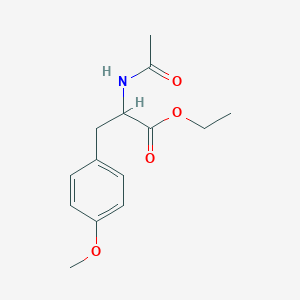
AC-2-Methoxy-phe-oet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of AC-2-Methoxy-phe-oet typically involves the acetylation of p-methoxy-dl-phenylalanine followed by esterification with ethanol . The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
AC-2-Methoxy-phe-oet undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
AC-2-Methoxy-phe-oet has several scientific research applications:
Mechanism of Action
The mechanism of action of AC-2-Methoxy-phe-oet involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . The compound’s structure allows it to interact with hydrophobic and aromatic residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
AC-2-Methoxy-phe-oet can be compared with other similar compounds, such as:
N-acetyl-l-phenylalanine ethyl ester: Similar in structure but lacks the methoxy group, which affects its chemical properties and reactivity.
N-acetyl-l-tyrosine ethyl ester: Contains a hydroxyl group instead of a methoxy group, leading to different biological activities and applications.
N-benzoyl-l-tyrosine ethyl ester: Has a benzoyl group instead of an acetyl group, resulting in different chemical and physical properties.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
ethyl 2-acetamido-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C14H19NO4/c1-4-19-14(17)13(15-10(2)16)9-11-5-7-12(18-3)8-6-11/h5-8,13H,4,9H2,1-3H3,(H,15,16) |
InChI Key |
OUMZXZPYKXNBDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
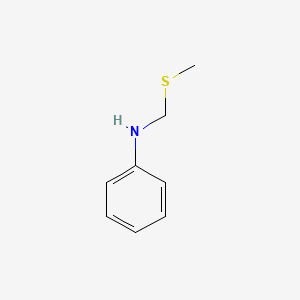
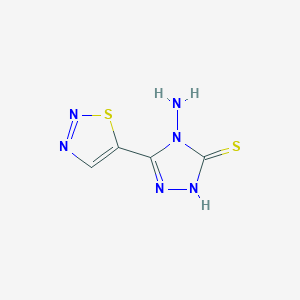
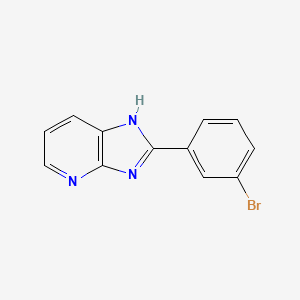
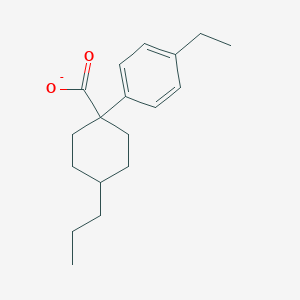
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)
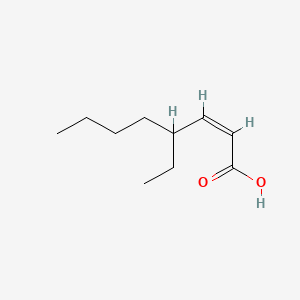
![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)
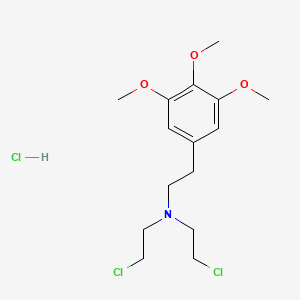
![bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate](/img/structure/B13783015.png)
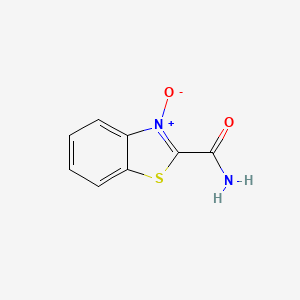
![2-methylsulfanyl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B13783019.png)
